molecular formula C13H11NO2 B8748866 2-Methyl-3-nitro-1,1'-biphenyl

2-Methyl-3-nitro-1,1'-biphenyl

Cat. No.: B8748866
M. Wt: 213.23 g/mol
InChI Key: BSPMDCBDVJZVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-methyl-1-nitro-3-phenylbenzene

InChI

InChI=1S/C13H11NO2/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15)16/h2-9H,1H3

InChI Key

BSPMDCBDVJZVMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round bottomed flask under argon was charged with 480 mg of tetrakis(triphenylphosphine)palladium(0), and 3 g of 2-bromo-6-nitrotoluene dissolved in 50 mL of degassed, toluene. To this was added under argon 9 mL of a 2M degassed Na2CO3 aqueous solution, and then 1.7 g of phenylboronic acid dissolved in 20 mL of ethanol was added. The mixture was refluxed for 6 h with stirring. Residual boronic acid was removed by treatment with 30% H2O2 for 1 hour. The mixture was extracted with methylene chloride, washed with saturated brine, the combined organic extracts were dried over anhydrous magnesium sulfate, filtered and the solvent removed. The residue was chromatographed over silica gel using methylene chloride as the eluent to give 1.78 g (60% yield) of brownish crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
60%

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